
Phosphorane, nonylidenetriphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, nonylidenetriphenyl- is a type of organophosphorus compound characterized by a pentavalent phosphorus atom. This compound is part of the broader class of phosphoranes, which have the general formula PR₅. Phosphoranes are known for their trigonal bipyramidal molecular geometry, where the phosphorus atom is bonded to five substituents. The unique structure of phosphorane, nonylidenetriphenyl- makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorane, nonylidenetriphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine oxide . The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyllithium .
Industrial Production Methods: While the Wittig reaction is commonly used in laboratory settings, industrial production methods may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in optimizing reaction parameters and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorane, nonylidenetriphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction . This reaction is highly valued for its ability to form alkenes with precise control over the location of the double bond.
Common Reagents and Conditions:
Reagents: Triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium)
Major Products: The major product of the Wittig reaction involving phosphorane, nonylidenetriphenyl- is an alkene, along with triphenylphosphine oxide as a byproduct .
Aplicaciones Científicas De Investigación
Phosphorane, nonylidenetriphenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphorane, nonylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of a four-membered oxaphosphetane ring . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction is driven by the strong affinity of phosphorus for oxygen, which stabilizes the formation of the phosphine oxide byproduct.
Comparación Con Compuestos Similares
Phosphorane, nonylidenetriphenyl- can be compared with other similar compounds such as:
Phosphonium ylides: These compounds also participate in the Wittig reaction but may have different substituents on the phosphorus atom.
Phosphine oxides: These are the byproducts of the Wittig reaction and can be used as ligands in various catalytic processes.
The uniqueness of phosphorane, nonylidenetriphenyl- lies in its ability to form stable ylides and its high reactivity in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.
Propiedades
Número CAS |
54208-05-8 |
|---|---|
Fórmula molecular |
C27H33P |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
nonylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H33P/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-24H,2-7,17H2,1H3 |
Clave InChI |
HMLXPOAQBHIMSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


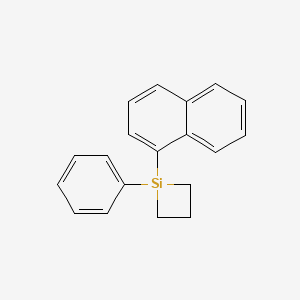
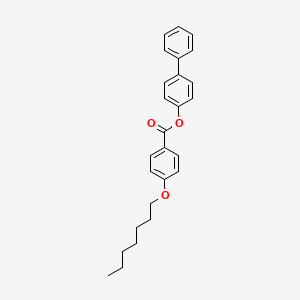

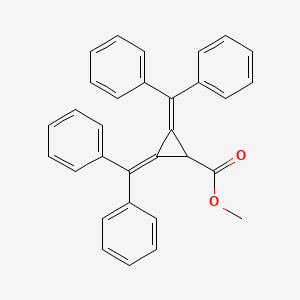
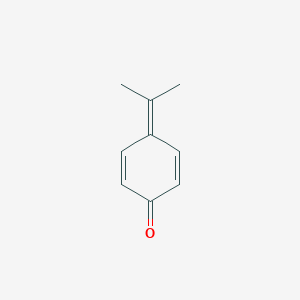
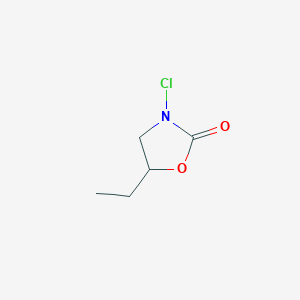
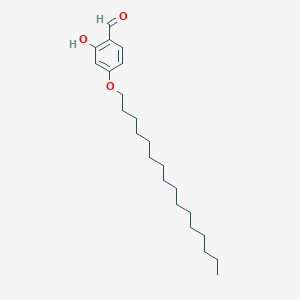
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
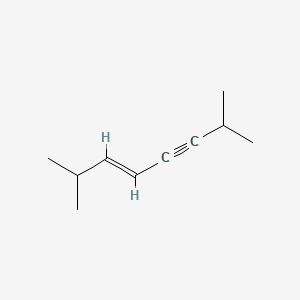
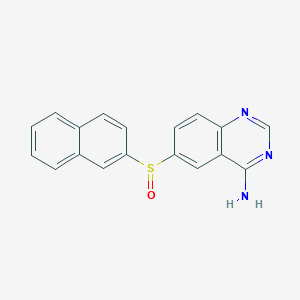
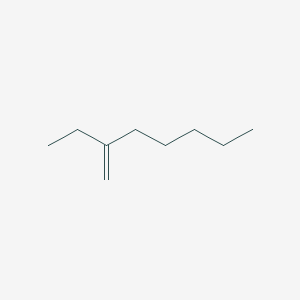

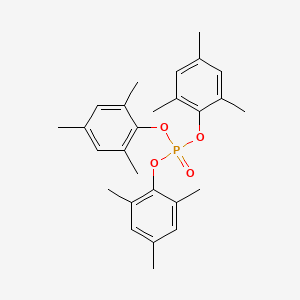
![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
